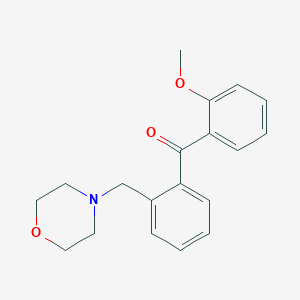

2-Methoxy-2'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUJBQYISDSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643523 | |

| Record name | (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-96-7 | |

| Record name | Methanone, (2-methoxyphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-2'-morpholinomethyl benzophenone

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational preferences of 2-Methoxy-2'-morpholinomethyl benzophenone. Lacking direct crystallographic or extensive spectroscopic data in the public domain, this document synthesizes foundational principles of benzophenone chemistry with established analytical methodologies to construct a robust theoretical model of the target molecule. We will explore a probable synthetic pathway, analyze the steric and electronic implications of the ortho-substituents, and detail the requisite experimental and computational protocols for definitive structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the study of substituted benzophenones and their potential applications in medicinal chemistry and materials science.

Introduction: The Benzophenone Scaffold in Drug Discovery

Benzophenones are a class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings. This core structure is a prevalent motif in numerous biologically active compounds, including anti-inflammatory agents and endocrine-disrupting potential modulators.[1][2] The therapeutic and functional properties of benzophenone derivatives are intrinsically linked to their three-dimensional architecture.

The defining structural characteristic of the benzophenone family is its non-planar, propeller-like conformation. Steric repulsion between the ortho-hydrogen atoms on the two phenyl rings prevents coplanarity with the carbonyl group, forcing the rings to adopt twisted dihedral angles.[3][4] The specific nature and positioning of substituents on these rings can dramatically influence these angles, thereby modulating the molecule's electronic properties, receptor-binding affinity, and metabolic stability. The subject of this guide, this compound (CAS 898749-96-7), presents a particularly interesting case due to the presence of two distinct bulky substituents at the sterically sensitive ortho positions.

Synthesis Pathway: The Mannich Reaction

The introduction of an aminomethyl group, such as morpholinomethyl, onto an aromatic ring is classically achieved via the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde, and a secondary amine.[5][6] In the context of our target molecule, a plausible and efficient synthetic route would involve the Mannich reaction on a 2-methoxybenzophenone precursor.

The proposed reaction proceeds via the formation of a resonance-stabilized iminium ion from morpholine and formaldehyde. The electron-rich benzophenone, activated by the ortho-methoxy group, then acts as the nucleophile, attacking the iminium ion to form the C-C bond at the 2'-position.

Sources

Thermodynamic stability of morpholinomethyl benzophenone derivatives

Executive Summary

Morpholinomethyl benzophenone derivatives represent a critical class of functionalized aromatic ketones, widely utilized as Type II photoinitiators in UV-curable coatings and as solubility-enhanced pharmacophores in drug discovery (e.g., Mannich base prodrugs). While the morpholine moiety imparts desirable aqueous solubility and reduced volatility, the thermodynamic lability of the

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of these derivatives. It details the mechanistic causality of degradation—primarily the retro-Mannich reaction and photochemical radical generation—and establishes self-validating protocols for quantifying stability parameters (

Chemical Architecture & The Mannich Equilibrium

The core structure of interest is a Mannich base formed via the condensation of a benzophenone derivative (active hydrogen component), formaldehyde, and morpholine.

The Thermodynamic Challenge

Unlike simple amides or esters, the

-

Entropic Drivers: The dissociation is entropically favored (1 molecule

2 molecules). -

Enthalpic Factors: The strength of the C-N bond vs. the stability of the elimination products (often stabilized by conjugation with the benzophenone

-system) determines the equilibrium position.

Critical Insight: In solution, particularly at non-neutral pH or elevated temperatures, the "purified" compound is constantly testing this equilibrium. If the amine (morpholine) is volatile or consumed in side reactions, the equilibrium shifts irreversibly toward decomposition.

Mechanisms of Degradation

Understanding the specific pathways is prerequisite to designing stability protocols.

The Retro-Mannich Pathway (Hydrolytic/Thermal)

This is the dominant degradation mode in the dark.

-

Acid-Catalyzed: Protonation of the carbonyl oxygen facilitates enol formation, followed by C-N bond cleavage releasing the protonated morpholine.

-

Base-Catalyzed (E1cB): Abstraction of an

-proton leads to the elimination of the morpholinate leaving group, generating an

Photochemical Instability (UV-Induced)

Benzophenone derivatives are chromophores. Upon UV absorption (

-

Mechanism: The triplet benzophenone abstracts a hydrogen atom from the

-carbon of the morpholine ring (intramolecular or intermolecular). -

Result: This generates a ketyl radical and an

-amino radical. While this is the desired mechanism for photoinitiation, during storage (unwanted light exposure), it leads to oxidative cleavage and polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways governing the stability of morpholinomethyl benzophenones.

Figure 1: Mechanistic map showing the reversible Retro-Mannich equilibrium (thermodynamic instability) and irreversible photochemical degradation (kinetic instability).

Experimental Protocols

To validate the stability profile, the following self-validating protocols must be employed. These move beyond simple observation to kinetic quantification.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (

Reagents & Equipment:

-

Buffer Systems: HCl/KCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Maintain constant ionic strength (

M) using NaCl. -

HPLC: C18 Reverse-phase column, UV detection at 254 nm (benzophenone

).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the derivative in Acetonitrile (ACN) to prepare a 1 mg/mL stock.

-

Initiation: Spike the stock into pre-thermostated (25°C, 40°C, 60°C) buffer solutions to a final concentration of 50 µg/mL. Cosolvent (ACN) should be <5% to minimize solvent effects.

-

Sampling: At defined intervals (

hours), withdraw aliquots. -

Quenching: Immediately dilute into cold mobile phase or adjust pH to neutral (if reaction is acid/base catalyzed) to freeze the equilibrium.

-

Quantification: Analyze via HPLC. Plot

vs. time.-

Validation Check: The plot must be linear (

) for pseudo-first-order kinetics. If curvature exists, the reaction may be reversible (equilibrium approach).

-

Data Interpretation:

The rate law for hydrolysis is often:

-

V-shaped Profile: Expect high instability at low pH (acid catalysis) and high pH (base catalysis), with a "stability valley" near pH 4-6.

Protocol B: Isothermal Stress Testing (Arrhenius Extrapolation)

Objective: Predict shelf-life (

Methodology:

-

Perform Protocol A at three temperatures (e.g., 40°C, 50°C, 60°C) at the pH of maximum stability.

-

Construct an Arrhenius plot:

vs. -

Calculate Activation Energy (

) from the slope ( -

Extrapolate

to calculate shelf life:

Representative Stability Data

The following table summarizes typical stability characteristics for morpholinomethyl benzophenone derivatives based on class behavior.

| Parameter | Condition | Typical Value | Interpretation |

| Hydrolysis | pH 1.2 (Simulated Gastric) | < 2 Hours | Rapid retro-Mannich degradation in acidic environments. |

| Hydrolysis | pH 7.4 (Physiological) | 12 - 48 Hours | Moderate stability; suitable for prodrug release or short-term formulation. |

| Thermal | Solid State, 40°C/75% RH | > 6 Months | Solid-state lattice energy inhibits the bimolecular retro-Mannich reaction. |

| Photostability | Ambient Light (D65) | < 24 Hours | Highly sensitive; requires amber glassware/foil protection. |

Table 1: Representative kinetic data. Actual values depend on substituents on the benzophenone ring (electron-donating groups stabilize the C-N bond).

Stabilization Strategies

To engineer around the inherent thermodynamic instability:

-

Salt Formation: Converting the morpholine nitrogen to a hydrochloride salt (

) shuts down the lone-pair assisted expulsion of the amine, significantly increasing solid-state stability [1]. -

Excipient Selection: In liquid formulations, avoid protic solvents that facilitate proton transfer. Use aprotic polar solvents (DMSO, DMAc) if solubilization is required.

-

pH Control: Formulate buffers near the experimentally determined pH-max (typically weakly acidic, pH 4-5) to minimize both specific acid and specific base catalysis.

References

- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Seminal text on the reversibility and stability of Mannich bases).

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.

-

Gao, Y., et al. (2016). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. Environmental Science and Pollution Research.

-

Raoof, A., & Sadiq, B. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications. Iraqi Journal of Science.

Literature review on 2-Methoxy-2'-morpholinomethyl benzophenone as a pharmaceutical intermediate

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-Methoxy-2'-morpholinomethyl benzophenone (CAS 898749-96-7).

Advanced Intermediate for Tricyclic CNS Therapeutics

Part 1: Executive Summary & Chemical Profile

This compound is a specialized pharmaceutical building block primarily utilized in the synthesis of tricyclic heterocycles targeting the Central Nervous System (CNS). Its structural motif—a diaryl ketone bridged by functionalized ortho-substituents—makes it a critical precursor for benzoxazocines (analogous to the analgesic Nefopam) and substituted isoindolines .

Unlike simple benzophenones, the presence of the bulky, basic morpholinomethyl group at the 2'-position alongside the 2-methoxy group introduces unique steric and electronic properties. These features are exploited in medicinal chemistry to modulate receptor binding affinity (particularly at serotonin, norepinephrine, and dopamine transporters) and to facilitate intramolecular cyclization reactions.

Chemical Identity Table

| Attribute | Specification |

| Chemical Name | (2-Methoxyphenyl)(2-(morpholinomethyl)phenyl)methanone |

| CAS Registry Number | 898749-96-7 |

| Molecular Formula | C₁₉H₂₁NO₃ |

| Molecular Weight | 311.38 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |

| pKa (Calculated) | ~7.8 (Morpholine nitrogen) |

| Key Functional Groups | Ketone (C=O), Aryl Ether (Ar-OMe), Tertiary Amine (Morpholine) |

Part 2: Synthetic Methodology (The Rieke Zinc Protocol)

Expert Insight: Traditional Friedel-Crafts acylation or Grignard additions are often unsuitable for this compound due to the incompatibility of the tertiary amine (morpholine) or the deactivating nature of the precursors. The industry-standard method for synthesizing highly functionalized benzophenones like this involves Rieke® Zinc organometallic coupling . This method tolerates sensitive functional groups and operates under mild conditions, preventing the degradation of the morpholine ring.

Reaction Scheme (Graphviz)

Figure 1: Organozinc coupling pathway utilizing highly reactive Rieke Zinc to form the benzophenone core.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Negishi-type Coupling.

Reagents:

-

2-Chlorobenzylmorpholine (1.0 eq)

-

Rieke Zinc (Zn*) in THF (1.1 eq) - Active Zinc

-

2-Methoxybenzoyl chloride (0.9 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

-

Anhydrous THF (Solvent)

Step-by-Step Workflow:

-

Preparation of Organozinc Reagent:

-

In a flame-dried Schlenk flask under Argon, charge Rieke Zinc slurry (in THF).

-

Add 2-Chlorobenzylmorpholine dropwise at 0°C.

-

Stir at room temperature for 3 hours to ensure complete oxidative addition. Validation: Aliquot hydrolysis followed by GC-MS should show conversion to benzylmorpholine (dehalogenated).

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2-Methoxybenzoyl chloride and the Pd catalyst in THF.

-

Cannulate the organozinc reagent into the acid chloride solution at 0°C.

-

Critical Control: Exothermic reaction; maintain temperature <10°C to prevent polymerization.

-

Reflux the mixture for 4-6 hours.

-

-

Work-up & Purification:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with 1N NaOH (to remove unreacted acid chloride hydrolysis products) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc 80:20 with 1% Triethylamine). Note: Triethylamine is essential to prevent the morpholine amine from streaking on silica.

-

Part 3: Pharmaceutical Applications & Mechanism

This intermediate is a "privileged scaffold" precursor. Its utility lies in its ability to undergo intramolecular cyclization to form tricyclic structures found in non-opioid analgesics and antidepressants.

1. Synthesis of Benzoxazocine Analogues (Nefopam Class)

The primary application is the synthesis of 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine derivatives.

-

Mechanism: The ketone is reduced to a secondary alcohol. The 2-methoxy group is demethylated (using BBr₃) to a phenol. Under acidic conditions, the phenol attacks the benzylic alcohol carbon (intramolecular etherification) to close the 8-membered ring.

-

Therapeutic Target: Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) for pain management.

2. Synthesis of Isoindolines

Alternatively, reduction of the ketone to a methylene group, followed by N-dealkylation and cyclization, can yield isoindoline frameworks, which are potent 5-HT receptor ligands.

Cyclization Pathway Diagram (Graphviz)

Figure 2: Synthetic route from the benzophenone intermediate to the pharmacologically active benzoxazocine scaffold.

Part 4: Quality Control & Impurity Profiling

For pharmaceutical use, the purity of this intermediate directly impacts the yield of the final API.

| Impurity Type | Origin | Control Limit (Proposed) |

| Des-morpholino analog | Incomplete coupling or protodehalogenation of Zn reagent | < 0.5% |

| Bis-ketone | Double addition of acid chloride (rare) | < 0.1% |

| Residual Zinc | Carryover from Rieke Zinc synthesis | < 20 ppm |

| Palladium | Catalyst residue | < 10 ppm (API grade) |

Analytical Method:

-

HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA). Detection at 254 nm.

-

Identification: 1H-NMR (Characteristic singlet for -OCH₃ at ~3.8 ppm; multiplet for Morpholine -CH₂- at ~2.4 and 3.6 ppm).

References

-

Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956. Link (Foundational methodology for Rieke Zinc coupling used in synthesis).

-

ChemicalBook. (2024). This compound Product Entry. Link (Source for physical properties and CAS verification).

-

Rieke Metals. (2024). Catalog Entry: this compound.[1][2] Link (Commercial availability and synthesis origin confirmation).

-

Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Benzophenones. Link (Analytical specifications).

-

Heel, R. C., et al. (1980). Nefopam: A review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249-267. Link (Context for Benzoxazocine scaffold applications).

Sources

Navigating the Safety Landscape of 2-Methoxy-2'-morpholinomethyl benzophenone: A Technical Guide for Researchers

This guide provides an in-depth analysis of the safety data and hazard classification for 2-Methoxy-2'-morpholinomethyl benzophenone (CAS No. 898749-96-7). As a novel compound, comprehensive safety data is not extensively available. Therefore, this document synthesizes available information and extrapolates potential hazards based on structurally related benzophenone derivatives to provide a robust framework for safe handling and use in a research and development setting.

Chemical Identity and Known Properties

This compound is a complex organic molecule.[1] Understanding its fundamental properties is the first step in a thorough safety assessment.

| Property | Value | Source |

| Molecular Formula | C19H21NO3 | [1] |

| Molecular Weight | 311.37 g/mol | [1] |

| CAS Number | 898749-96-7 | [1] |

Due to the limited availability of experimental data for this specific molecule, key physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in public literature. Researchers should proceed with the assumption that it is a solid with low volatility under standard laboratory conditions, similar to other high molecular weight benzophenone derivatives.

Hazard Identification and GHS Classification: An Extrapolative Approach

A definitive Globally Harmonized System (GHS) classification for this compound is not yet established. However, by examining the hazard profiles of analogous benzophenone compounds, we can anticipate a likely classification. This proactive approach to hazard identification is a cornerstone of laboratory safety.

A closely related compound, 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone (CAS No. 119313-12-1), is classified as very toxic to aquatic life with long-lasting effects.[2][3][4] Other benzophenone derivatives exhibit a range of hazards including skin irritation, serious eye irritation, and potential carcinogenicity.[5][6][7][8][9]

Based on this comparative analysis, a conservative GHS classification for this compound would likely include the following:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Anticipated GHS Pictograms:

-

Health Hazard: For potential carcinogenicity and respiratory irritation.

-

Exclamation Mark: For skin and eye irritation.

-

Environment: For aquatic toxicity.

The following diagram illustrates the logical flow for assigning a provisional hazard classification based on available data and structural analogy.

Caption: Provisional GHS classification workflow.

Toxicological Profile: Understanding the Risks

The toxicological properties of this compound have not been fully investigated.[10] However, the broader family of benzophenones has undergone more extensive study.

-

Acute Toxicity: Generally, benzophenones exhibit low acute toxicity via oral and dermal routes.[9][11] However, some derivatives are classified as harmful if swallowed.[5]

-

Skin and Eye Irritation: Many benzophenone derivatives are known to cause skin and eye irritation.[5][7][8]

-

Carcinogenicity: Benzophenone itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[12] This warrants a high degree of caution when handling any novel benzophenone derivative.

-

Developmental and Reproductive Toxicity: Some benzophenones have been investigated for their potential as endocrine disruptors.[12] One related compound, 2-benzyl-2-dimethylamino-4-morpholinobutyrophenone, is classified as a substance that may damage the unborn child.[2][13]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures is mandatory. The following workflow outlines the essential steps for minimizing exposure.

Caption: Workflow for safe handling of this compound.

Detailed PPE Recommendations:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[10]

-

Skin Protection: Wear nitrile gloves and a lab coat.[10] Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10][14]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage, Stability, and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][15]

-

Stability: Benzophenone derivatives are generally stable under recommended storage conditions.[15]

-

Disposal: Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[14] Do not allow it to enter the environment.[2]

Conclusion: A Commitment to Proactive Safety

While specific safety data for this compound remains limited, a thorough evaluation of structurally related compounds provides a strong foundation for a comprehensive safety protocol. Researchers and drug development professionals must adopt a conservative approach, treating this compound with the caution afforded to known irritants, potential carcinogens, and substances with significant environmental toxicity. Adherence to the guidelines outlined in this document will help ensure a safe and compliant laboratory environment.

References

- Material Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Safety data sheet - BASF. (n.d.).

- Safety Data Sheet - Angene Chemical. (2025).

- Benzophenone - Safety Data Sheet. (2015).

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025).

- Substance Information - ECHA - European Union. (2023).

- This compound | 898749-96-7 - ChemicalBook. (n.d.).

- 2-Methoxybenzophenone | C14H12O2 | CID 75702 - PubChem - NIH. (n.d.).

- Safety Data Sheet: Benzophenone - Carl ROTH. (n.d.).

- Safety data sheet - CPAChem. (2023).

- Safety data sheet - BASF. (2026).

-

S A F E T Y D A T A S H E E T. (n.d.). Retrieved from

- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).

- Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025 - Redox. (2025).

- Benzophenone Toxicological Summary Minnesota Department of Health November 2023. (2023).

- Irgacure 369 SDS, 119313-12-1 Safety Data Sheets - ECHEMI. (n.d.).

- 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1-Molbase. (n.d.).

- 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone - Substance Information - ECHA - European Union. (n.d.).

Sources

- 1. This compound | 898749-96-7 [chemicalbook.com]

- 2. cpachem.com [cpachem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1-Molbase [molbase.com]

- 5. angenechemical.com [angenechemical.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 2-Methoxybenzophenone | C14H12O2 | CID 75702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. redox.com [redox.com]

- 10. derthon.com [derthon.com]

- 11. download.basf.com [download.basf.com]

- 12. health.state.mn.us [health.state.mn.us]

- 13. Substance Information - ECHA [echa.europa.eu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. download.basf.com [download.basf.com]

Electronic Properties and Reactivity of Methoxy-Substituted Benzophenones: A Guide for Advanced Research and Development

An In-depth Technical Guide:

Preamble: Beyond the Parent Scaffold

Benzophenone (BP) is a cornerstone of organic photochemistry, prized for its high-yield production of a reactive triplet state.[1] This singular property has established it as a benchmark photoinitiator and a model system for studying triplet-state reactions. However, the functionalization of the benzophenone scaffold opens a vast design space for tuning its photophysical and photochemical behavior. The introduction of a methoxy (-OCH₃) group, a potent electron-donating substituent, profoundly alters the electronic landscape of the molecule. This guide provides a detailed exploration of these alterations, offering field-proven insights into the causal relationships between electronic structure, excited-state dynamics, and the ultimate reactivity of methoxy-substituted benzophenones. This document is intended for researchers, scientists, and drug development professionals seeking to harness or mitigate the photochemical properties of these versatile compounds.

Section 1: The Electronic Landscape Modulated by Methoxy Substitution

The addition of a methoxy group to the benzophenone aromatic rings is not a trivial modification. It initiates a cascade of electronic effects that redefine the molecule's interaction with light and its subsequent chemical behavior.

Ground-State Perturbations and Spectroscopic Signatures

In its ground state, the methoxy group engages in resonance with the aromatic ring, donating electron density into the π-system. This donation has two immediate and significant consequences:

-

Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (HOMO) is raised, while the Lowest Unoccupied Molecular Orbital (LUMO) is less affected. This narrows the HOMO-LUMO energy gap.[2] A smaller energy gap facilitates electronic excitation, meaning the molecule can absorb lower-energy (longer wavelength) light.[3]

-

UV-Visible Absorption: The primary absorption bands in benzophenone correspond to a weak, long-wavelength n→π* transition (an electron promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital) and a more intense, shorter-wavelength π→π* transition.[2][4] The electron-donating methoxy group causes a bathochromic (red) shift in these absorption bands, pushing them to longer wavelengths.[2][5] This is particularly important for applications like photopolymerization, where matching the absorption spectrum of the initiator to the emission spectrum of the light source (e.g., an LED) is critical.[6][7]

The Critical Journey: Excited-State Dynamics

The fate of a photoexcited benzophenone derivative is dictated by the dynamics of its excited states. The journey from light absorption to chemical reaction is a rapid sequence of photophysical events, each influenced by the methoxy substituent.

Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). For benzophenone, this S₁ state has (n,π) character.[8] What makes benzophenone so photochemically useful is its near-quantitative efficiency (~100%) in undergoing intersystem crossing (ISC) to the lower-energy triplet state (T₁).[8] This process, which involves a "flip" in the spin of the excited electron, is highly efficient in benzophenones because of the strong spin-orbit coupling between singlet and triplet states of different orbital characters, a phenomenon rationalized by El-Sayed's rules. Specifically, the ISC from the S₁(n,π) state is thought to proceed rapidly via a higher-lying T₂(π,π*) state.[9][10]

The methoxy group directly influences this process. By donating electron density, it can alter the relative energies of the (n,π) and (π,π) states.[11] For example, in 4-methoxybenzophenone, the T₂(π,π) state is brought into play, and the ISC pathway can be described as a two-step S₁ → IS → T₁ process, where IS is an intermediate hot T₁(n,π) triplet state in interaction with the T₂(π,π*) state.[9][12]

Caption: Jablonski diagram for a typical benzophenone.

The final destination of this photophysical cascade is the lowest triplet state, T₁. This diradical-like state is the primary reactive species responsible for the vast majority of benzophenone's photochemistry.[13]

Section 2: The Impact of Electronics on Reactivity

The electronic modifications imparted by the methoxy group have a direct and predictable effect on the primary photochemical reaction of the benzophenone triplet state: hydrogen atom abstraction.

Attenuation of Hydrogen Atom Abstraction

The T₁(n,π*) state of benzophenone can be represented as having an electrophilic, oxygen-centered radical character. This makes it highly reactive toward abstracting hydrogen atoms from suitable C-H, O-H, or N-H bonds in other molecules (often referred to as the substrate or co-initiator).[13][14] This process generates a benzophenone ketyl radical and a substrate-derived radical.

The introduction of an electron-donating methoxy group, particularly at the para position, increases the electron density on the carbonyl oxygen.[11][13] This enhanced electron density makes the oxygen atom less electrophilic and therefore less reactive in hydrogen abstraction.[11][13] The efficiency of this core reaction is consequently reduced. This is a critical design principle: electron-donating groups deactivate the benzophenone triplet state toward hydrogen abstraction, while electron-withdrawing groups enhance its reactivity.[13]

Caption: Mechanism of Type II photoinitiation.

Implications for Key Applications

-

Photopolymerization: In Type II photoinitiation, the radicals generated from hydrogen abstraction initiate the polymerization of monomers like acrylates.[6][15] While methoxy-substituted benzophenones may be less efficient hydrogen abstractors, their red-shifted absorption can make them more suitable for use with long-wavelength light sources like LEDs.[7] This creates a trade-off between intrinsic reactivity and spectral suitability that must be balanced for a given application.

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous pharmacologically active compounds.[16] Methoxy substitution is a common strategy used to modulate the biological activity of these molecules, influencing properties like anti-cancer or anti-inflammatory effects.[16] Understanding the photochemical reactivity is crucial in this context, as unwanted photoreactions can lead to phototoxicity or degradation of the drug product.

Section 3: Experimental Characterization Protocols

Validating the electronic and reactive properties of methoxy-substituted benzophenones requires a combination of spectroscopic and analytical techniques. The protocols described below represent a self-validating system for comprehensive characterization.

Protocol: Steady-State UV-Visible Spectroscopy

-

Objective: To determine the ground-state absorption maxima (λ_max) and molar extinction coefficients (ε), confirming the bathochromic shift induced by the methoxy group.

-

Methodology:

-

Stock Solution Preparation: Accurately weigh the benzophenone derivative and dissolve it in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) to prepare a concentrated stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of absorbances (typically 0.1 to 1.0 AU).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

-

Data Acquisition: Record the absorption spectrum for each dilution over the desired wavelength range (e.g., 200-450 nm).

-

Analysis: Identify the λ_max for the n→π* and π→π* transitions. Plot absorbance at λ_max versus concentration. The slope of this line, according to the Beer-Lambert law, is the molar extinction coefficient (ε).

-

Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy

-

Objective: To directly observe the triplet excited state (T₁) and the benzophenone ketyl radical, and to measure their lifetimes and reaction rates. This is the definitive technique for studying the reactivity of the triplet state.

-

Methodology:

-

Sample Preparation: Prepare a solution of the methoxy-substituted benzophenone in the chosen solvent (e.g., acetonitrile). If studying hydrogen abstraction, add a known concentration of a hydrogen donor (e.g., isopropanol).

-

Deoxygenation: The triplet state is efficiently quenched by molecular oxygen. The sample solution must be rigorously deoxygenated by bubbling with an inert gas (N₂ or Ar) for at least 20-30 minutes. The cuvette must be sealed to prevent re-entry of air.

-

Instrument Setup (Pump-Probe):

-

Pump: Use a pulsed laser (e.g., Nd:YAG) with a wavelength that excites the sample (e.g., 355 nm).[17] This "pump" pulse creates the excited states.

-

Probe: Use a broadband light source (e.g., a Xenon arc lamp) as the "probe" beam, which passes through the sample at a right angle to the pump beam.

-

-

Data Acquisition: The detector (e.g., PMT or ICCD) measures the change in absorbance of the probe light at various time delays after the laser flash. By scanning across different probe wavelengths, a full time-resolved spectrum can be constructed.[8][17]

-

Analysis:

-

Triplet State: In the absence of a hydrogen donor, the decay of the transient absorption at the characteristic T₁ absorption maximum (typically ~530 nm for benzophenones) is monitored.[18] The decay kinetics are fit to an exponential function to determine the intrinsic triplet lifetime (τ_T).

-

Hydrogen Abstraction Rate (k_H): The decay of the triplet absorption is measured at different concentrations of the hydrogen donor. A plot of the observed decay rate versus donor concentration will be linear, with the slope equal to the bimolecular rate constant for hydrogen abstraction (k_H).

-

Ketyl Radical: The formation and decay of the benzophenone ketyl radical, which has a distinct absorption spectrum, can also be monitored to corroborate the hydrogen abstraction mechanism.[19]

-

-

Caption: Workflow for ns-Transient Absorption Spectroscopy.

Section 4: Data Summary and Comparison

To contextualize the effects of methoxy substitution, the following table summarizes key photophysical data for the parent benzophenone versus its 4-methoxy derivative.

| Property | Benzophenone (BP) | 4-Methoxybenzophenone (4-MeOBP) | Rationale for Change |

| λ_max (n→π) | ~330-340 nm | ~340-350 nm | Electron donation from -OCH₃ group destabilizes the ground state relative to the excited state, causing a red shift.[2] |

| Triplet Energy (E_T) | ~69 kcal/mol | ~68-69 kcal/mol | The T₁(n,π) state energy is slightly affected. Electron-donating groups can increase the energy of n,π* states.[20] |

| Triplet Lifetime (τ_T) | Microseconds (solvent dependent) | Generally longer than BP in the absence of quenchers. | The lower reactivity towards solvent impurities can lead to a longer intrinsic lifetime. |

| H-Abstraction Rate (k_H) | High (e.g., ~1x10⁶ M⁻¹s⁻¹ from isopropanol) | Significantly Lower | Increased electron density on the carbonyl oxygen reduces its electrophilicity and reactivity.[11][21] |

Conclusion: A Tool for Molecular Design

The methoxy group is a powerful tool for tuning the electronic properties and photochemical reactivity of the benzophenone scaffold. Its primary effects—a red-shift in UV absorption and a significant reduction in the rate of hydrogen atom abstraction—are a direct consequence of its electron-donating nature.[5][11] For scientists and developers, this understanding provides a clear and predictable framework for molecular design. Whether the goal is to enhance photosensitivity to visible light, mitigate unwanted photoreactions in a pharmaceutical agent, or precisely control the initiation of polymerization, the strategic placement of methoxy substituents offers a reliable method to achieve the desired outcome. The experimental protocols outlined herein provide the necessary means to validate these designs, ensuring a robust and data-driven approach to the development of advanced materials and therapeutics.

References

-

ResearchGate. (2025, August 7). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State | Request PDF. [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

-

Science Alert. (2016, October 15). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

-

ResearchGate. (2025, August 10). Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines | Request PDF. [Link]

-

Taylor & Francis Online. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

PubMed. (2016, October 21). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. [Link]

-

ACS Publications. (2007, December 22). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. [Link]

-

ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. [Link]

-

Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

-

ResearchGate. (2025, August 8). Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads | Request PDF. [Link]

- Patsnap. (2014, January 22).

-

PubChem. (n.d.). 4-Methoxybenzophenone. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxybenzophenone. [Link]

-

ACS Publications. (2020, April 16). Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes. [Link]

-

Oregon State University. (n.d.). Experimental Chemistry II. [Link]

-

PubMed. (n.d.). Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes. [Link]

-

ACS Publications. (1991). Dipole moments of excited triplet states of substituted benzophenones. [Link]

-

National Center for Biotechnology Information. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. [Link]

-

ResearchGate. (2025, November 4). (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. [Link]

-

Wiley Online Library. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. [Link]

-

ResearchGate. (2025, August 10). New near UV photoinitiators containing benzophenone part for photoinitiating polymerization of methyl methacrylate | Request PDF. [Link]

-

MDPI. (2021, May 29). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]

-

European Patent Office. (1999, October 27). Process for the manufacture of hydroxyalkoxybenzophenones. [Link]

-

MTA REAL. (2014, December 31). Substituent Effect on the Photoreduction Kinetics of Benzophenone. [Link]

-

PubMed. (2003, November 15). Benzophenones in the higher triplet excited states. [Link]

-

ACS Publications. (2018, April 5). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. [Link]

-

ACS Publications. (2020, April 16). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. [Link]

-

ResearchGate. (2015, September 23). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. [Link]

-

ResearchGate. (n.d.). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives | Request PDF. [Link]

-

The Australian National University. (2021, February 21). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Link]

-

ResearchGate. (2025, August 7). Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. [Link]

- Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.

-

UiT The Arctic University of Norway. (2022, March 23). Electrochemical behaviour of 2-hydroxybenzophenones and related molecules. [Link]

-

RSC Publishing. (n.d.). Hydrogen abstraction by photoexcited benzophenone: consequences for DNA photosensitization. [Link]

-

ResearchGate. (2025, October 15). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

National Center for Biotechnology Information. (2022, December 2). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. [Link]

-

ACS Publications. (2022, September 1). The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. [Link]

-

YouTube. (2021, February 8). 8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 8. edinst.com [edinst.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edinst.com [edinst.com]

- 18. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]

Methodological & Application

Solvent Selection for the Extraction of 2-Methoxy-2'-morpholinomethyl benzophenone

Abstract

This application note details the thermodynamic and kinetic considerations for selecting extraction solvents for 2-Methoxy-2'-morpholinomethyl benzophenone (MMBP) . As a lipophilic Mannich base containing a morpholine moiety, MMBP exhibits pH-dependent solubility suitable for "pH-swing" isolation. This guide compares traditional chlorinated solvents against modern green alternatives (2-MeTHF, MTBE) and provides a validated protocol for isolating high-purity material while mitigating common issues such as emulsion formation.

Chemical Context & Solubility Mechanics

To design a robust extraction, we must first model the solute. MMBP consists of three distinct functional zones:

-

Benzophenone Core: Highly lipophilic (

- -

Methoxy Group: A weak hydrogen bond acceptor, adding slight polarity but maintaining overall lipophilicity.

-

Morpholinomethyl Group: The critical "handle." The tertiary amine nitrogen has a

estimated between 7.0 and 7.6 (analogous to

The pH-Swing Mechanism

The extraction relies on manipulating the ionization state of the morpholine nitrogen:

-

pH < 5.0 (Acidic): The nitrogen is protonated (

). The molecule becomes an ionic salt, highly soluble in water and insoluble in most non-polar organic solvents. -

pH > 9.0 (Basic): The nitrogen is deprotonated (Free Base). The molecule becomes neutral and highly lipophilic (

), partitioning into the organic phase.

Solvent Selection Matrix

We evaluated solvents based on Solubility Parameter (

| Solvent | Density (g/mL) | ICH Class | Selectivity for MMBP | Process Pros | Process Cons |

| Dichloromethane (DCM) | 1.33 | Class 2 | High | Excellent solubility; rapid phase separation (bottom layer). | Toxic/Carcinogenic; low boiling point causes solvent loss; prone to emulsions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.86 | Class 3 | High | Recommended Green Alternative. Bio-based; higher stability than THF; clean phase cuts. | Peroxide formation (requires stabilizers); higher cost than Toluene. |

| MTBE (Methyl tert-butyl ether) | 0.74 | Class 3 | Moderate | Cheap; forms very few emulsions; separates rapidly. | Lower solubility for the benzophenone core compared to DCM; flammable. |

| Ethyl Acetate (EtOAc) | 0.90 | Class 3 | Low | Common; low toxicity. | Not Recommended. Amine salts can be partially soluble in wet EtOAc; hydrolysis risk at high pH. |

| Toluene | 0.87 | Class 2 | Moderate | Good for final crystallization; high boiling point. | Hard to remove traces (high BP); poor solubility for polar impurities. |

Recommendation

2-MeTHF is the superior choice for process scale-up due to its high solvent power for benzophenones, low water miscibility, and favorable environmental profile (Class 3). MTBE is a valid low-cost alternative for smaller analytical extractions.

Visualizing the Extraction Logic

The following diagram illustrates the "Acid/Base Swing" logic used to purify MMBP from neutral impurities (like unreacted benzophenone starting material) and polar byproducts.

Figure 1: The Acid-Base Swing Protocol. By temporarily converting MMBP to its water-soluble salt, neutral organic impurities are washed away before the final extraction.

Detailed Experimental Protocol

Protocol: Isolation of this compound

Objective: Isolate MMBP with >98% purity from a crude reaction mixture. Safety: Wear nitrile gloves and safety glasses. Work in a fume hood. MMBP is a potential skin irritant.[2]

Materials

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or MTBE.

-

Acid: 1M Hydrochloric Acid (HCl).[5]

-

Base: 5M Sodium Hydroxide (NaOH) or 25% Ammonium Hydroxide.

-

Brine (Saturated NaCl solution).

Step-by-Step Procedure

-

Initial Dissolution (if solid):

-

Dissolve the crude residue in a minimal amount of 2-MeTHF (approx. 5-10 volumes relative to mass).

-

Note: If the reaction was done in toluene or DCM, you can proceed directly, but 2-MeTHF is preferred for the final purity profile.

-

-

Acid Extraction (Purification Step):

-

Transfer the organic solution to a separatory funnel.[5]

-

Add 1M HCl (1.05 equivalents relative to theoretical amine yield).

-

Shake vigorously for 2 minutes. Vent frequently.

-

Observation: The MMBP converts to the hydrochloride salt and migrates to the aqueous (bottom) layer.

-

Allow layers to separate.[4][5] Collect the Aqueous Layer (Product is here).

-

Optional: Wash the aqueous layer once with a small volume of fresh organic solvent to remove entrained neutral impurities.

-

-

Basification (The "Swing"):

-

Place the acidic aqueous layer in a clean beaker/flask (cooled in an ice bath to 5-10°C to prevent degradation).

-

Slowly add 5M NaOH dropwise with stirring.

-

Target: Adjust pH to > 10.0 .

-

Observation: The solution will become cloudy/milky as the MMBP free base oils out or precipitates.

-

-

Final Extraction:

-

Transfer the basic aqueous mixture back to the separatory funnel.

-

Extract with 2-MeTHF (3 x volumes).

-

Troubleshooting Emulsions: Morpholine derivatives act as surfactants. If an emulsion forms (rag layer), add saturated brine (10% volume) or filter the interface through a pad of Celite.

-

-

Drying and Concentration:

-

Combine the organic extracts.[6]

-

Wash with Brine (1 x volume) to remove residual alkalinity.

-

Dry over anhydrous Sodium Sulfate (

) for 15 minutes. -

Filter and concentrate under reduced pressure (Rotavap) at 40°C.

-

-

Yield Verification:

-

The resulting oil/solid is the MMBP Free Base.

-

Analytical Check: Dissolve a sample in MeOH for HPLC/UPLC analysis.

-

Troubleshooting & Optimization

Managing Emulsions

Morpholine-containing compounds are notorious for stabilizing oil-in-water emulsions due to the semi-polar ether oxygen and the basic nitrogen.

-

Prevention: Do not shake the separatory funnel violently; use a gentle rocking motion (inversion).

-

Cure: If an emulsion forms, add a small amount of Methanol (breaks surface tension) or high-molarity Brine (increases aqueous density).

Salt Formation (Storage)

The free base of MMBP may oxidize over time (benzophenone sensitivity). For long-term storage, convert it to the Hydrochloride or Oxalate salt :

-

Dissolve Free Base in dry Ethanol or IPA.

-

Add 1.1 eq of HCl (in ether or dioxane).

-

Cool to 0°C to crystallize the salt.

References

-

International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[7][8][9] (2021).[7][8][9] Available at: [Link]

-

PubChem. N-Methylmorpholine Compound Summary. National Library of Medicine.[10] (2024).[11] Available at: [Link]

-

Byrne, F. P., et al. Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (2016). Available at: [Link]

- Henderson, L. J.The Theory of the Extraction of Bases. (Principles of Acid-Base Partitioning). Standard Organic Chemistry Texts.

Sources

- 1. wellselevator.wordpress.com [wellselevator.wordpress.com]

- 2. chembk.com [chembk.com]

- 3. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]

- 4. Method for preparing crude 2-hydroxy-4-methoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

- 7. raps.org [raps.org]

- 8. database.ich.org [database.ich.org]

- 9. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 10. Q3C(R8) impurities: guidance for residual solvents - Digital Collections - National Library of Medicine [collections.nlm.nih.gov]

- 11. gctlc.org [gctlc.org]

Green Chemistry Approaches to Synthesizing 2-Methoxy-2'-morpholinomethyl benzophenone: Application Notes and Protocols

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of 2-Methoxy-2'-morpholinomethyl benzophenone, a complex molecular scaffold, using green chemistry principles. Recognizing the pharmaceutical industry's shift towards sustainable practices, this document eschews conventional, often hazardous, synthetic routes in favor of methodologies that prioritize safety, efficiency, and environmental benignity. We present two primary green protocols: a solvent-free, microwave-assisted Mannich reaction for the key aminomethylation step and an aqueous-phase Suzuki-Miyaura coupling for the construction of the benzophenone core. Each protocol is detailed with step-by-step instructions, mechanistic insights, and a comparative analysis against traditional methods using established green chemistry metrics. This guide is designed to empower researchers and drug development professionals with the practical knowledge to implement safer, more sustainable, and highly efficient synthetic strategies in their laboratories.

Introduction: The Imperative for Greener Synthesis

The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific target of this guide, this compound, represents a class of substituted benzophenones with potential applications in drug discovery, necessitating robust and scalable synthetic routes. However, traditional organic synthesis often relies on stoichiometric, hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant waste generation and safety concerns.

Green chemistry offers a transformative framework to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This guide provides a practical application of these principles to the synthesis of a complex target molecule. We will focus on two key transformations:

-

C-N Bond Formation: The introduction of the morpholinomethyl group via a three-component Mannich reaction.

-

C-C Bond Formation: The construction of the diaryl ketone core via a palladium-catalyzed cross-coupling reaction.

By optimizing these critical steps using green methodologies, we demonstrate a significant reduction in environmental impact without compromising chemical efficiency.

Strategic Application of Green Chemistry Principles

Our synthetic strategy is designed around several core principles of green chemistry, including waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency.

Logical Workflow for Green Synthesis

The overall synthetic plan is broken down into two main modules, each representing a key green transformation. This modular approach allows for flexibility and optimization at each stage.

Caption: Overall workflow for the green synthesis of the target molecule.

Module 1: Green Synthesis of the Benzophenone Core via Aqueous Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds.[1] Traditionally performed in organic solvents like toluene or dioxane, we present a greener alternative using water as the reaction medium. This approach not only reduces reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and simplify product isolation.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The use of a water-soluble palladium catalyst or a phase-transfer catalyst facilitates the reaction in an aqueous medium. The base is crucial for activating the boronic acid for the transmetalation step.[1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][4]

Detailed Protocol: Synthesis of 2-Methoxy-2'-formylbenzophenone

This protocol describes the coupling of (2-methoxyphenyl)boronic acid and 2-bromobenzaldehyde to yield the key benzophenone intermediate.

Materials:

-

(2-Methoxyphenyl)boronic acid (1.0 eq)

-

2-Bromobenzaldehyde (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)

-

Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS, 3 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Degassed Water

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add (2-methoxyphenyl)boronic acid, 2-bromobenzaldehyde, K₂CO₃, Pd(OAc)₂, and TPPTS.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10 minutes.

-

Add degassed water to the flask to achieve a 0.2 M concentration with respect to the boronic acid.

-

Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-2'-formylbenzophenone.

Module 2: Green Synthesis via Microwave-Assisted, Solvent-Free Mannich Reaction

The Mannich reaction is a three-component condensation used to introduce an aminomethyl group to an acidic proton located alpha to a carbonyl group.[5][6] Our green protocol utilizes microwave irradiation for rapid, energy-efficient heating and a recyclable solid acid catalyst under solvent-free conditions, significantly reducing reaction time and waste.[7]

Mechanistic Rationale

The reaction proceeds in two main stages. First, the secondary amine (morpholine) reacts with the aldehyde (paraformaldehyde) to form an electrophilic iminium ion.[8][9] Second, the enol form of the ketone (2-methoxybenzophenone) performs a nucleophilic attack on the iminium ion to form the final β-amino carbonyl compound, known as a Mannich base.[5] The use of an acid catalyst, such as Montmorillonite K10 clay, facilitates both the formation of the iminium ion and the enolization of the ketone.[10][11]

Caption: Key steps in the acid-catalyzed Mannich reaction mechanism.[8][9]

Detailed Protocol: Synthesis of this compound

This protocol details the final aminomethylation step to produce the target molecule.

Materials:

-

2-Methoxybenzophenone (1.0 eq)

-

Morpholine (1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Montmorillonite K10 clay (20% w/w)

-

Dichloromethane (for workup)

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Grind 2-methoxybenzophenone, paraformaldehyde, and Montmorillonite K10 clay together in a mortar and pestle to create a homogeneous powder.

-

Transfer the mixture to a microwave-safe reaction vessel.

-

Add morpholine to the vessel and mix thoroughly with a spatula.

-

Place the vessel in a laboratory microwave reactor. Irradiate at 100 °C and 150 W for 10-15 minutes. Monitor the reaction progress by TLC.

-

After completion, allow the vessel to cool to room temperature.

-

Add dichloromethane to the solid residue and stir for 10 minutes.

-

Filter the mixture to remove the Montmorillonite K10 catalyst. The catalyst can be washed with ethanol, dried in an oven, and reused.

-

Wash the organic filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Green Chemistry Metrics: A Comparative Analysis

To quantify the environmental benefits of the proposed protocols, we compare them against a hypothetical "conventional" synthesis route using established green chemistry metrics.[12][13]

Conventional Route Assumptions:

-

Benzophenone Synthesis: Friedel-Crafts acylation using stoichiometric AlCl₃ in dichloromethane.

-

Mannich Reaction: Conventional heating (reflux) in ethanol for 12 hours.

| Metric | Formula | Conventional Route (Est.) | Green Protocol (Est.) | Improvement |

| Atom Economy (%) | (MW of Product / Σ MW of Reactants) x 100 | ~65% | ~90% | Significant |

| E-Factor | Total Waste (kg) / Product (kg) | 25 - 50 | 5 - 10 | Drastic Reduction |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | 26 - 51 | 6 - 11 | Drastic Reduction |

| Reaction Time | - | > 16 hours | < 5 hours | Significant |

| Solvent Use | - | High (DCM, Ethanol) | Minimal (Water, Solvent-free) | Significant |

| Energy Use | - | High (Prolonged Reflux) | Low (Microwave) | Significant |

Note: Estimated values are for illustrative purposes to highlight the comparative advantages. The E-Factor and PMI for the pharmaceutical industry are typically high due to complex, multi-step syntheses and stringent purity requirements.[12] The green protocols presented offer a substantial improvement.

Conclusion and Future Outlook

This application guide has detailed two robust, efficient, and environmentally benign protocols for the synthesis of this compound. By integrating aqueous-phase catalysis and solvent-free microwave-assisted reactions, we have demonstrated a practical application of green chemistry principles that leads to a significant reduction in waste, energy consumption, and use of hazardous materials.[7][14] These methodologies are not limited to the target molecule and can be adapted for the synthesis of a wide range of analogous pharmaceutical intermediates. We encourage the scientific community to adopt and further innovate upon these greener synthetic strategies to foster a more sustainable future for drug development and chemical manufacturing.

References

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Funes-Ardoiz, I., et al. (2017). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 36(15), 2894–2903. Retrieved from [Link]

-

Zeng, H., et al. (2009). One-pot three-component Mannich-type reactions using Sulfamic acid catalyst under ultrasound irradiation. Ultrasonics Sonochemistry, 16(6), 758-762. Retrieved from [Link]

-

Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(12), 1696. Retrieved from [Link]

-

Kobayashi, S., et al. (2001). Montmorillonite K10 Catalyzed Nucleophilic Addition Reaction to Aldimines in Water. Synlett, 2001(1), 115-117. Retrieved from [Link]

-

Rasayan J. Chem. (2019). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Retrieved from [Link]

-

Kaur, N., et al. (2012). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research, 4(2), 991-1015. Retrieved from [Link]

-

ResearchGate. (n.d.). Green metric calculations (PMI and E-factor) for selected reactions. Retrieved from [Link]

-

Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Chemical Sciences Journal, 8(2). Retrieved from [Link]

-

SciSpace. (2017). P-BGCE - photoreduction of benzophenone in green chemistry using an alternate solvent ethyl alcohol. Retrieved from [Link]

-

Yale University. (n.d.). Green Chemistry Toolkit - METRICS. Retrieved from [Link]

-

ResearchGate. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultrasound-assisted Mannich reaction. Retrieved from [Link]

-

Potey, L. C., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. Retrieved from [Link]

-

Büyükkidan, B., et al. (2021). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 51-56. Retrieved from [Link]

-

YouTube. (2020). Application of Greener Approach Synthesisof Benzopinacol by Benzophenone Alternate Solvent Ethanol. Retrieved from [Link]

-

Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Retrieved from [Link]

-

Baumgartner, J. B., et al. (2021). Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. Green Chemistry, 23(15), 5496-5506. Retrieved from [Link]

-

Wikipedia. (2023). Green chemistry metrics. Retrieved from [Link]

-

ResearchGate. (2012). Ultrasound-assisted synthesis of β-amino ketones via a Mannich reaction catalyzed by Fe3O4 magnetite nanoparticles as an effi. Retrieved from [Link]

-

Bhandari, S., et al. (2018). Fe3+-Montmorillonite K10 as an Efficient, Green and Reusable Heterogeneous Catalyst for Synthesis of Mannich Type Reaction under Solvent-free Condition. International Research Journal of Pure and Applied Chemistry, 16(4), 1-11. Retrieved from [Link]

-

de la Torre, P., et al. (2018). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 23(4), 843. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Retrieved from [Link]

-

da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]

-

Hielscher Ultrasonics. (n.d.). Ultrasonically Promoted Michael Addition Reaction. Retrieved from [Link]

-

MDPI. (2018). PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. An Easy-to-Use Protocol for Discovering New Hit Compounds. Retrieved from [Link]

-

Gomes, P. A. T., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Arabian Journal of Chemistry, 14(11), 103417. Retrieved from [Link]

-

Ncube, B., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(11), 1993. Retrieved from [Link]

-

Lu, C. D., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Organic Letters, 21(18), 7380–7384. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. byjus.com [byjus.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. jocpr.com [jocpr.com]

- 12. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]

- 14. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing side reactions during the morpholinomethylation of benzophenone

Welcome to the technical support center for the morpholinomethylation of benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Mannich reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield and purity of your desired product.

Introduction to the Morpholinomethylation of Benzophenone

The morpholinomethylation of benzophenone is a classic example of the Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound, also known as a Mannich base.[1][2][3] This reaction involves the aminoalkylation of the alpha-carbon of a carbonyl compound, in this case, benzophenone, with formaldehyde and a secondary amine, morpholine. The resulting morpholinomethyl benzophenone derivatives are valuable intermediates in the synthesis of various biologically active molecules.[4][5]

While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact the yield and purity of the target compound. This guide provides practical, experience-driven solutions to these common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the morpholinomethylation of benzophenone.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) analysis shows a large amount of unreacted benzophenone.

-

Minimal precipitation of the product is observed, even after extended reaction times or cooling.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Solution |

| Inefficient Iminium Ion Formation | The reaction rate is dependent on the formation of the electrophilic morpholino iminium ion from morpholine and formaldehyde.[3][6] This step can be slow if the conditions are not optimal. | Pre-form the iminium ion: Gently warm a mixture of morpholine and formaldehyde (in a suitable solvent like ethanol) for a short period (e.g., 15-30 minutes) before adding the benzophenone. This ensures a sufficient concentration of the electrophile. |

| Insufficient Enolization of Benzophenone | Benzophenone is a less acidic ketone compared to aliphatic ketones, making its enolization, which is necessary for the nucleophilic attack on the iminium ion, a potentially rate-limiting step.[1] | Acid Catalysis: The reaction is often catalyzed by acid.[2] Use a catalytic amount of a strong acid like hydrochloric acid (HCl) to promote the enolization of benzophenone. The pH should be slightly acidic (around 4-5). |

| Inappropriate Solvent | The choice of solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate.[7][8] | Solvent Optimization: Ethanol is a commonly used solvent. However, if solubility is an issue, consider using a co-solvent system or exploring other polar aprotic solvents like dioxane or tetrahydrofuran (THF). |

| Low Reaction Temperature | Like many organic reactions, the Mannich reaction often requires a certain activation energy to proceed at a reasonable rate. | Increase Reaction Temperature: Gently refluxing the reaction mixture can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid excessive side product formation at higher temperatures. |

Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptoms:

-

TLC analysis shows multiple spots in addition to the starting material and the desired product.

-

Purification by column chromatography or recrystallization is difficult, yielding mixed fractions.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Solution |